molecular formula C9H11NO3S B13129516 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one

1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one

Katalognummer: B13129516
Molekulargewicht: 213.26 g/mol
InChI-Schlüssel: JOMUZJHBQVYBGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features an amino group and a methylsulfonyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to selectively inhibit COX-2 makes it a valuable compound in medicinal chemistry .

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and the pharmaceutical industry. Its unique chemical structure and reactivity make it a valuable tool for developing new therapeutic agents and understanding biological processes.

Eigenschaften

Molekularformel

C9H11NO3S

Molekulargewicht

213.26 g/mol

IUPAC-Name

1-(2-amino-4-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H11NO3S/c1-6(11)8-4-3-7(5-9(8)10)14(2,12)13/h3-5H,10H2,1-2H3

InChI-Schlüssel

JOMUZJHBQVYBGF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.